3-Methoxy-N-methylaniline HCl
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Overview
Description
3-Methoxy-N-methylaniline HCl is an organic compound with the molecular formula C8H12ClNO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a methoxy group is attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methylaniline HCl typically involves the methylation of 3-methoxyaniline. One common method is the reaction of 3-methoxyaniline with formaldehyde and formic acid, which results in the formation of 3-Methoxy-N-methylaniline. This compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methylaniline HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Methoxy-N-methylaniline HCl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methylaniline HCl involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The methoxy and methyl groups on the aniline ring influence its reactivity and interaction with other molecules, making it a valuable compound in research .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyaniline: Lacks the methyl group on the nitrogen.
N-Methylaniline: Lacks the methoxy group on the benzene ring.
4-Methoxy-N-methylaniline: The methoxy group is positioned differently on the benzene ring.
Uniqueness
3-Methoxy-N-methylaniline HCl is unique due to the presence of both the methoxy and methyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
3-methoxy-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-9-7-4-3-5-8(6-7)10-2;/h3-6,9H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDWVMXLGIWUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26926-55-6 |
Source
|
Record name | 3-Methoxy-N-methylaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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